molecular formula C22H24N2O4S B14078621 dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate

dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate

Cat. No.: B14078621
M. Wt: 412.5 g/mol
InChI Key: YRCYAYMOQNDKTL-BGYRXZFFSA-N
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Description

Dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate is a complex organic compound that belongs to the class of thienopyrazines This compound is characterized by its unique hexahydrothieno[3,4-b]pyrazine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as direct arylation polymerization (DArP) can be employed to synthesize thieno[3,4-b]pyrazine-based compounds in good yield and high molecular weight . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate is unique due to its specific structural features, such as the hexahydrothieno[3,4-b]pyrazine core and the presence of dibenzyl groups. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

dibenzyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate

InChI

InChI=1S/C22H24N2O4S/c25-21(27-13-17-7-3-1-4-8-17)23-11-12-24(20-16-29-15-19(20)23)22(26)28-14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/t19-,20+

InChI Key

YRCYAYMOQNDKTL-BGYRXZFFSA-N

Isomeric SMILES

C1CN([C@H]2CSC[C@H]2N1C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Canonical SMILES

C1CN(C2CSCC2N1C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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